molecular formula C18H19Cl2NO3 B3035104 4-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]butanamide CAS No. 303091-84-1

4-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]butanamide

Cat. No.: B3035104
CAS No.: 303091-84-1
M. Wt: 368.3 g/mol
InChI Key: JJIHSAOQYOHOSK-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]butanamide is a synthetic organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a dichlorophenoxy group and a methoxyphenylmethyl group attached to a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]butanamide typically involves the reaction of 2,4-dichlorophenol with butyric acid derivatives under controlled conditions. The reaction is facilitated by the presence of a base, such as sodium hydroxide, which helps in the formation of the phenoxy group. The intermediate product is then reacted with 4-methoxybenzylamine to form the final compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The process may involve multiple purification steps, including recrystallization and chromatography, to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]butanamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.

    4-(2,4-dichlorophenoxy)butyric acid (2,4-DB): Another herbicide with a similar phenoxy group.

    Methyl 2-(2,4-dichlorophenoxy)propionate: A related compound used in agricultural applications.

Uniqueness

4-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its methoxyphenylmethyl group differentiates it from other similar compounds, providing unique interactions with molecular targets and distinct applications in various fields .

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO3/c1-23-15-7-4-13(5-8-15)12-21-18(22)3-2-10-24-17-9-6-14(19)11-16(17)20/h4-9,11H,2-3,10,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIHSAOQYOHOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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